molecular formula C12H17NO2 B12528903 Pentanoic acid, 5-(methylphenylamino)- CAS No. 663602-87-7

Pentanoic acid, 5-(methylphenylamino)-

Cat. No.: B12528903
CAS No.: 663602-87-7
M. Wt: 207.27 g/mol
InChI Key: QBLXVHTTXKSZFS-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a pentanoic acid backbone with a methylphenylamino group attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-(methylphenylamino)-, typically involves the reaction of pentanoic acid with methylphenylamine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of pentanoic acid and the amine group of methylphenylamine .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-(methylphenylamino)-, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pentanoic acid, 5-(methylphenylamino)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentanoic acid, 5-(methylphenylamino)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanoic acid, 5-(methylphenylamino)-, is unique due to the presence of the methylphenylamino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and potential biological activities compared to its parent compound, valeric acid .

Properties

CAS No.

663602-87-7

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-(N-methylanilino)pentanoic acid

InChI

InChI=1S/C12H17NO2/c1-13(10-6-5-9-12(14)15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15)

InChI Key

QBLXVHTTXKSZFS-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCC(=O)O)C1=CC=CC=C1

Origin of Product

United States

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